molecular formula C25H25Cl B8387135 Merrifield's peptide resin

Merrifield's peptide resin

Cat. No.: B8387135
M. Wt: 360.9 g/mol
InChI Key: XGDRSIHUZXJSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merrifield's peptide resin, developed by Bruce Merrifield in the 1960s, revolutionized solid-phase peptide synthesis (SPPS) by anchoring growing peptides to a polystyrene matrix crosslinked with divinylbenzene (DVB-PS) via chloromethyl groups . This innovation simplified purification by enabling excess reagents to be washed away, leaving the resin-bound peptide intact. The resin’s swelling in organic solvents ensures reagent access to reactive sites, critical for efficient coupling . Merrifield’s method tethers peptides at their C-terminus, though early explorations of N-terminus anchoring were abandoned due to racemization risks . Its applications extend beyond peptide synthesis to catalyst supports , scavenging impurities , and separation science .

Properties

Molecular Formula

C25H25Cl

Molecular Weight

360.9 g/mol

IUPAC Name

1,4-bis(ethenyl)benzene;chloromethylbenzene;styrene

InChI

InChI=1S/C10H10.C8H8.C7H7Cl/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;8-6-7-4-2-1-3-5-7/h3-8H,1-2H2;2-7H,1H2;1-5H,6H2

InChI Key

XGDRSIHUZXJSHS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CCl

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Functional Groups : Chloromethyl groups facilitate nucleophilic displacement reactions for amino acid attachment.
  • Compatibility : The resin is compatible with various solvents and reagents used in peptide synthesis.
  • Swelling Capacity : Good swelling properties enhance accessibility for reagents during synthesis.

Peptide Synthesis

Merrifield's resin is primarily used for synthesizing peptides via SPPS. The method allows for:

  • Rapid Synthesis : The use of microwave-assisted techniques has been shown to significantly reduce reaction times while maintaining high yields. For instance, a study demonstrated that microwave-assisted cleavage using trifluoroacetic acid could release the majority of products within five minutes .
  • Difficult Peptides : The ability to synthesize complex and difficult peptides has been enhanced through modifications in reaction conditions and resin properties .

Drug Development

The pharmaceutical industry extensively utilizes Merrifield resin for:

  • Development of Therapeutics : Peptides synthesized on this resin serve as potential therapeutic agents for various diseases. For example, bioactive peptides that exhibit antimicrobial properties have been synthesized using this method.
  • Vaccine Development : Peptides are also crucial in vaccine formulations, where they can act as antigens or adjuvants.

Bioconjugation

Merrifield resin is employed in bioconjugation processes:

  • Antibody-Drug Conjugates : Peptides synthesized on Merrifield resin can be conjugated to antibodies to create targeted therapies that deliver drugs directly to diseased tissues.
  • Fluorescent Probes : Peptides can be modified to include fluorescent tags for imaging studies in biological research.

Material Science

In material science, Merrifield resin is used to create:

  • Functionalized Surfaces : The resin can be used to develop surfaces with specific functionalities by attaching peptides that promote cell adhesion or other desired interactions.
  • Nanomaterials : Incorporating peptide sequences into nanostructures enhances their stability and functionality in various applications.

Table 1: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisSolid-phase synthesis of peptidesMicrowave-assisted synthesis
Drug DevelopmentDevelopment of therapeutic peptidesAntimicrobial peptides
BioconjugationLinking peptides with biomoleculesAntibody-drug conjugates
Material ScienceCreation of functionalized surfacesCell adhesion studies

Case Study: Microwave-Assisted Cleavage

A study investigated the use of microwave irradiation for the cleavage of model tetrapeptides from Merrifield resin using trifluoroacetic acid. The results indicated that this method not only reduced reaction time but also improved product yield compared to traditional methods . This advancement highlights the potential for optimizing peptide synthesis processes through innovative techniques.

Case Study: Antibody-Drug Conjugates

Research has demonstrated the successful conjugation of peptides synthesized on Merrifield resin to monoclonal antibodies, enhancing the specificity and efficacy of cancer therapies . This application showcases the versatility and importance of Merrifield resin in developing targeted therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Merrifield Resin (DVB-PS) vs. BDDMA-PS Resin

A 1997 study compared DVB-PS with a novel copolymer using 1,4-butanedioldimethacrylate (BDDMA) as a crosslinker .

Property Merrifield (DVB-PS) BDDMA-PS
Crosslinker Divinylbenzene (rigid) BDDMA (flexible)
Swelling in NMP/DMSO Moderate High
Peptide Yield/Purity Lower Higher (e.g., 94% vs. 85%)
Conformation Control Aggregation-prone Induces random coil

BDDMA-PS’s flexibility enhances solvation, reducing peptide chain aggregation and improving yields for hydrophobic sequences .

Merrifield Resin vs. Chloromethylated Activated Carbon

Chloromethylated activated carbon shares Merrifield’s functionalization but differs structurally :

Property Merrifield (DVB-PS) Chloromethylated Activated Carbon
Architecture Swellable polystyrene Rigid, nanoporous
Functionality Location Surface-focused Internal pores
Thermal Stability Moderate (degrades >200°C) High (>500°C)
Applications Peptide synthesis, catalysis Heavy metal separations

The activated carbon’s rigidity and thermal stability make it ideal for harsh environments, though its non-swellable nature limits peptide synthesis utility .

Merrifield Resin vs. Hexanediol Diacrylate-Crosslinked Polystyrene

A 1999 study compared Merrifield resin with 1,6-hexanediol diacrylate-crosslinked polystyrene :

Property Merrifield (DVB-PS) Hexanediol Diacrylate-PS
Mechanical Strength High Lower (flexible)
Swelling in DCM ~8 mL/g ~12 mL/g
Suitability for Long Peptides Moderate High

The hexanediol resin’s flexibility improves solvation for long or aggregation-prone sequences but sacrifices mechanical robustness .

Merrifield Resin vs. Modern Hybrid Resins

Recent resins, like Amino-Li-Resin (a polyacrylamide-based support), offer superior swelling (>20 mL/g in DMF) and compatibility with Fmoc chemistry, outperforming Merrifield resin in synthesizing hydrophilic peptides . Additionally, SAT resin (styrene-acryloyloxyhydroxypropyl methacrylate-tripropyleneglycol diacrylate) demonstrates enhanced coupling efficiency for endothelin receptor antagonists compared to DVB-PS .

Preparation Methods

Origins of the Merrifield Solid-Phase Method

Merrifield's breakthrough involved immobilizing the C-terminal amino acid onto a polystyrene resin functionalized with chloromethyl groups. This allowed sequential peptide chain elongation without intermediate purification, as excess reagents and byproducts were removed via simple filtration. The original protocol utilized Boc (tert-butyloxycarbonyl) for N-terminal protection and polystyrene cross-linked with 1% divinylbenzene.

Mechanistic Framework

The resin's chloromethyl groups undergo nucleophilic substitution (SN_N2) with the carboxylate anion of Boc-protected amino acids, forming a stable benzyl ester linkage. Subsequent cycles of:

  • Deprotection : Removal of Boc with trifluoroacetic acid (TFA)

  • Coupling : Activation of the next amino acid with dicyclohexylcarbodiimide (DCC)

  • Washing : Solvent-based removal of unreacted reagents
    enable controlled chain elongation.

Chloromethylation of Polystyrene Resins

Traditional Chloromethylation Techniques

The original Merrifield resin synthesis employed the Blanc chloromethylation reaction, where polystyrene reacts with chloromethyl methyl ether (CME) or paraformaldehyde-HCl in the presence of Lewis acids like ZnCl2_2. However, CME's carcinogenicity prompted safer alternatives:

MethodReagentsCatalystChlorine Content (mmol/g)
Blanc (CME-based)CME, HClZnCl2_21.0–1.5
Paraformaldehyde-HCl(CH2_2O)n_n, HClH2_2SO4_40.8–1.2
Patented Shell PolymerChloromethyl styreneSurfactants0.4–2.0

Table 1 : Comparative chloromethylation methods for polystyrene resins.

Advanced Chloromethylation Strategies

A 2022 patent (CN115215967A) introduced a surface-controlled polymerization technique using chloromethyl styrene monomers. Key advantages include:

  • Reduced Carcinogen Use : Eliminates CME by directly copolymerizing chloromethyl styrene with styrene-divinylbenzene.

  • Enhanced Swelling : Resins prepared via this method exhibit 5.0 mL/g swelling in CH2_2Cl2_2 vs. 3.5 mL/g for traditional resins.

  • Tunable Functionality : Chlorine content adjustable from 0.4–2.0 mmol/g by varying monomer ratios.

Amino Acid Attachment and Resin Activation

Coupling Boc-Protected Amino Acids

The cesium salt method remains standard for anchoring the first amino acid:

  • Salt Formation : Boc-amino acids are neutralized with Cs2_2CO3_3 in ethanol-water.

  • Nucleophilic Displacement : The carboxylate attacks the resin's chloromethyl group in DMF at 50°C.

  • Kinetic Optimization : Adding KI (0.1 eq.) accelerates substitution, achieving >90% coupling efficiency.

Alternative Resin-Linker Systems

While Merrifield's original resin used a benzyl ester linkage, modern variants employ specialized linkers:

Resin TypeLinker ChemistryCleavage ConditionsCompatibility
Wang Resin4-HydroxymethylphenoxyTFA/CH2_2Cl2_2 (95:5)Fmoc
PAM ResinPhenylacetamidomethylHF, 0°CBoc
Rink Amide4-(2',4'-Dimethoxyphenyl)TFA/water (95:5)Fmoc

Table 2 : Resin-linker systems for SPPS.

Automated Synthesis and Process Optimization

Robotic Peptide Synthesizers

Modern SPPS leverages automated systems to perform:

  • Repetitive Cycles : 30–60 min per amino acid addition.

  • Solvent Delivery : Precision pumps dispense DMF, TFA, and coupling agents.

  • Yield Maximization : >99.5% stepwise yields enable synthesis of 50-mer peptides.

Solvent and Scavenger Innovations

  • Mixed Solvents : CH2_2Cl2_2-DMF (1:1) enhances resin swelling and reaction kinetics.

  • Deprotection Scavengers : Thioanisole and 1,2-ethanedithiol prevent amino acid alkylation during TFA treatment.

Challenges and Recent Advancements

Overcoming Steric Hindrance

Bulky amino acids (e.g., Trp, Arg) require optimized conditions:

  • Elevated Temperatures : Coupling at 50°C vs. 25°C improves incorporation rates by 40%.

  • Ultrasound Assistance : 20 kHz sonication reduces reaction times for hindered residues.

Green Chemistry Initiatives

  • CME Alternatives : Patented methods using chloromethyl styrene reduce carcinogen exposure.

  • Solvent Recycling : DMF recovery systems cut waste by 70% in industrial settings .

Q & A

Q. How do computational models enhance the design of peptide-resin synthesis protocols?

  • Methodological Answer : Machine learning platforms (e.g., PEPTIDE REACToR) evaluate encoding strategies for peptide datasets, reducing hyperparameter space. Predictive models optimize solvent-resin compatibility and reaction conditions, improving synthesis yields .

Contradiction Resolution & Historical Context

Q. How have methodological advancements addressed early criticisms of Merrifield resin regarding product purity?

  • Methodological Answer : Initial critiques cited impurities from incomplete couplings and side reactions. Modern optimizations—automated synthesizers, high-purity reagents, and real-time monitoring (e.g., Kaiser test)—have improved purity to >95% for peptides up to 50 residues. Hybrid approaches (e.g., segment condensation) further resolve long-chain synthesis challenges .

Q. What historical experiments demonstrated the superiority of Merrifield resin over solution-phase synthesis?

  • Methodological Answer : Merrifield’s 1963 synthesis of a tetrapeptide (Leu-Ala-Gly-Val) in 8 days with 68% yield—compared to months for solution-phase methods—validated SPPS efficiency. Subsequent automation (e.g., peptide synthesizers) enabled rapid production of complex peptides like ribonuclease A (124 residues) .

Tables for Key Data

Q. Table 1. Cleavage Reagents for Merrifield Resin

ReagentChemistryPeptide ProductSide Reactions Mitigated
HFBocPeptide acidTrityl group retention
TFMSABocPeptide acidReduced aspartimide
TFA/ScavengersFmocPeptide amideMinimal tert-butyl loss

Q. Table 2. Resin Swelling Dynamics in Common Solvents

SolventSwelling Volume (mL/g)Suitability for SPPS
DMF4.5–5.0High
DCM2.0–2.5Low (poor solvation)
NMP4.0–4.5Moderate

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